molecular formula C15H27N5O3S B2510506 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034422-27-8

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2510506
CAS No.: 2034422-27-8
M. Wt: 357.47
InChI Key: JNIXZKDNKYMVLA-UHFFFAOYSA-N
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Description

N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with three methyl groups (1,3,5-trimethyl) and a carboxamide linker. The carboxamide is connected to a piperidine ring modified with a dimethylsulfamoyl group.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O3S/c1-11-14(12(2)19(5)17-11)15(21)16-10-13-6-8-20(9-7-13)24(22,23)18(3)4/h13H,6-10H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIXZKDNKYMVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include dimethyl sulfate, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Biological Activities

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has shown promise in several therapeutic areas:

Antiviral Activity

Research indicates that compounds similar to this one can inhibit HIV-1 reverse transcriptase. Modifications to the structure have demonstrated significant antiviral activity against various HIV strains, suggesting potential as a therapeutic agent for HIV treatment .

Antihistaminic Effects

The compound may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions and other histamine-related conditions.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic processes. This inhibition can be advantageous in treating conditions associated with enzyme dysregulation, such as metabolic syndrome .

Anticancer Potential

Preliminary studies suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer progression. This activity underscores its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antiviral Studies : In vitro experiments have shown that modifications of sulfonamide derivatives exhibit significant antiviral effects against HIV .
  • Enzyme Activity Modulation : Research has indicated that compounds with similar structures can effectively inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several analogs, differing in substituents, linker groups, and core heterocycles. Key comparisons are summarized below:

Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) HPLC Retention (min)
Target Compound Pyrazole-4-carboxamide 1,3,5-Trimethyl, dimethylsulfamoyl-piperidinylmethyl ~370 (estimated) Not reported
Example 110 (EP 4 374 877 A2) Pyrrolo-pyridazine Difluorophenyl, trifluoromethyl, dimethylsulfamoyl 598 (LCMS) 1.63
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Pyrazole-4-sulfonamide Difluoromethyl, 3,5-dimethyl, nitropropyl ~360 (estimated) Not reported
N-(2-Thienylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide (CID 17025004) Pyrazole-sulfonylpiperidine 1,5-Dimethyl, thienylmethyl ~410 (estimated) Not reported

Key Observations:

Pyrazole vs. Heterocyclic Cores: The target compound’s pyrazole core is simpler compared to the pyrrolo-pyridazine system in Example 110 , which may enhance metabolic stability due to fewer reactive sites.

Substituent Effects :

  • The 1,3,5-trimethyl substitution on the pyrazole may increase lipophilicity compared to 3,5-dimethyl or nitro-substituted pyrazoles (e.g., compound from ), influencing membrane permeability.
  • The dimethylsulfamoyl group on the piperidine ring (shared with Example 110 ) could enhance solubility via sulfonamide’s polar nature, though this is counterbalanced by the hydrophobic trimethylpyrazole.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~370 g/mol) is lower than Example 110 (598 g/mol), suggesting better compliance with Lipinski’s rules for oral bioavailability .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

While experimental data for the target compound are absent, inferences can be drawn from analogs:

  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro in ) may reduce oxidative metabolism.
  • Target Engagement : Carboxamide linkers (as in the target compound and CID 17025004 ) are often associated with protease or kinase inhibition, whereas sulfonamides may favor carbonic anhydrase targets.

Biological Activity

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole core with a piperidine moiety and a sulfamoyl group. Its molecular formula is C15H22N4O2SC_{15}H_{22}N_4O_2S with a molecular weight of approximately 342.43 g/mol. The synthesis typically involves multi-step chemical reactions that integrate these functional groups to achieve the desired compound structure.

Synthetic Pathway

  • Formation of the Piperidine Ring : Starting from commercially available precursors.
  • Introduction of Dimethylsulfamoyl Group : Using appropriate reagents under controlled conditions.
  • Assembly of Pyrazole Core : Through cyclization reactions involving hydrazine derivatives.
  • Final Modifications : To introduce the carboxamide functionality.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cell function.
  • Antiproliferative Effects : Studies have shown that it can inhibit cancer cell proliferation without significant cytotoxicity to normal cells .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit tumor necrosis factor (TNF) and interleukin (IL) levels, suggesting anti-inflammatory and antiproliferative effects .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains. In vitro studies indicated effective inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25.1 µM
Escherichia coli30 µM
Pseudomonas aeruginosa20 µM

These results highlight the importance of the piperidine moiety in enhancing antimicrobial activity .

Case Studies

Several case studies have explored the biological efficacy of pyrazole derivatives:

  • Study on Anticancer Activity :
    • A series of pyrazole sulfonamide derivatives were tested against U937 cells using the CellTiter-Glo assay.
    • Results showed significant inhibition of cell viability with IC50 values indicating effective antiproliferative activity without cytotoxic effects .
  • Antimicrobial Efficacy :
    • A comparative study evaluated various pyrazole compounds against standard antibiotics.
    • The tested compounds exhibited superior antibacterial activity compared to established drugs like ampicillin and ceftriaxone .

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